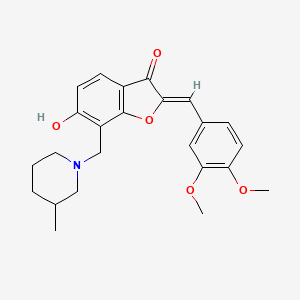

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-derived compound characterized by a benzylidene substituent at the C2 position, a hydroxyl group at C6, and a 3-methylpiperidinylmethyl side chain at C5. The compound’s structure suggests that its bioactivity may arise from interactions with cellular targets such as kinases, receptors, or DNA, modulated by its methoxy, hydroxy, and nitrogen-containing substituents.

Properties

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-18-19(26)8-7-17-23(27)22(30-24(17)18)12-16-6-9-20(28-2)21(11-16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXWJGFKVFUHGT-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran core and a 3,4-dimethoxybenzaldehyde under basic or acidic conditions.

Attachment of the Piperidinyl Group: This can be done through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 3-methylpiperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system (C=O conjugated to C=C) is highly reactive toward nucleophilic additions and cycloadditions:

- Key Insight : The dimethoxybenzylidene group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions .

Hydroxyl Group Reactivity (Position 6)

The phenolic -OH group exhibits acidity (pKa ~10) and participates in:

Piperidinylmethyl Substituent Reactivity

The 3-methylpiperidine moiety introduces amine-related reactivity:

- Key Insight : Steric effects from the 3-methyl group may slow N-alkylation but favor selective reactions at other sites .

Electrophilic Aromatic Substitution (Benzofuran Core)

The electron-rich benzofuran ring undergoes substitution at activated positions:

Dimethoxybenzylidene Group Reactivity

The 3,4-dimethoxybenzylidene substituent participates in:

Comparative Reactivity Table

| Functional Group | Most Likely Reaction | Key Influencing Factors |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition | Conjugation, Z-configuration, electron-withdrawing groups |

| 6-Hydroxyl | Sulfonation/Esterification | Proximity to ketone, steric environment |

| Piperidinylmethyl | N-Alkylation (limited) | Steric hindrance from 3-methyl group |

| Benzofuran ring | Electrophilic substitution at C5/C7 | Electron-donating methoxy groups |

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzofuran core and various functional groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzofuran core and functional groups suggests that it could form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative insights into structure-activity relationships (SAR):

(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Key Structural Differences :

- Benzylidene substituent : 2,3,4-Trimethoxy (vs. 3,4-dimethoxy in the target compound).

- Side chain : 4-(2-hydroxyethyl)piperazinylmethyl (vs. 3-methylpiperidinylmethyl).

Physicochemical Properties :

Functional Implications :

- The hydroxyethylpiperazine side chain introduces higher polarity and hydrogen-bonding capacity compared to the 3-methylpiperidine group, which could influence solubility and pharmacokinetics (e.g., blood-brain barrier penetration).

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

Key Structural Differences :

- Core structure : Benzodithiazine-1,1-dioxide (vs. benzofuran-3-one).

- Substituents: Chloro, cyano, methylhydrazino, and sulfone groups (vs. methoxy, hydroxy, and methylpiperidine).

Physicochemical Properties :

| Property | Target Compound | Benzodithiazine Analog |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₆ (inferred) | C₁₅H₁₂ClN₃O₃S₂ |

| Molecular Weight | ~464.5 g/mol | 389.86 g/mol |

| Key Features | Benzofuran, methoxy, piperidine | Benzodithiazine, sulfone, chloro |

Functional Implications :

- The benzofuran core in the target compound lacks sulfur atoms, suggesting divergent electronic properties and redox behavior. Benzofurans are less likely to participate in thiol-disulfide exchange but may exhibit stronger antioxidant activity due to the phenolic hydroxy group.

General Trends in Benzylidene-Substituted Heterocycles

- Methoxy Group Positioning :

- Nitrogen-Containing Side Chains :

- Piperazine derivatives (e.g., ) generally exhibit higher water solubility than piperidine analogs due to their ability to form hydrogen bonds. However, 3-methylpiperidine in the target compound may enhance lipid membrane permeability .

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that benzofuran derivatives induced apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and activation of caspases, indicating a possible mechanism for their anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6 | K562 | 15.0 | ROS generation |

| Compound 8 | K562 | 12.5 | Caspase activation |

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Specifically, it has been reported that certain derivatives significantly reduce levels of pro-inflammatory cytokines such as TNF and IL-1 . The compound may exhibit similar effects, contributing to its potential therapeutic applications in treating chronic inflammatory diseases.

Analgesic Properties

Analgesic activity has been observed in various benzofuran compounds. For example, a derivative was found to be significantly more potent than common analgesics like aspirin and acetaminophen in animal models . Although specific data on (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is limited, its structural similarities suggest potential analgesic properties.

Case Studies and Research Findings

- Cytotoxicity Study : A study involving several benzofuran derivatives showed that modifications in the benzene ring significantly influenced cytotoxicity against cancer cell lines. The most active compounds induced apoptosis and inhibited IL-6 release .

- Mechanistic Insights : Research indicates that the apoptosis induced by benzofuran derivatives is linked to mitochondrial dysfunction and ROS production. This pathway is critical for developing new anticancer therapies targeting similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.